1-Benzylazetidine-2-carboxamide
Overview
Description
1-Benzylazetidine-2-carboxamide is an organic compound with the molecular formula C₁₁H₁₄N₂O. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 1-benzylazetidine with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 1-benzylazetidine with carbon dioxide in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted azetidines
Scientific Research Applications
1-Benzylazetidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers
Mechanism of Action
The mechanism of action of 1-benzylazetidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylazetidine-2-carboxamide can be compared with other azetidine derivatives, such as:
- 1-Benzylazetidine-2,4-diyl dimethanol
- Methyl 1-benzylazetidine-2-carboxylate
- 1-Benzylazetidin-3-ol
Uniqueness: this compound is unique due to its specific amide functional group, which imparts distinct reactivity and potential biological activity compared to other azetidine derivatives .
Properties
IUPAC Name |
1-benzylazetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)10-6-7-13(10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSSYUHBYRIDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448772 | |
Record name | 1-benzylazetidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40432-40-4 | |
Record name | 1-benzylazetidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylazetidine-2-carboxamide in the context of antibacterial drug discovery?
A1: this compound serves as a key intermediate in the synthesis of (R)- and (S)-enantiomers of 2-aminomethyl-1-azetidinyl quinoline derivatives. [] These derivatives are being investigated for their potential as novel antibacterial agents, particularly against quinolone-resistant bacteria. The study aimed to identify potent C-7 substituents for quinolone molecules, and the 2-aminomethyl-1-azetidinyl group, derived from this compound, emerged as a promising candidate.
Q2: How was this compound utilized in the synthesis of the target compounds?
A2: The researchers employed optical resolution of this compound to separate its enantiomers (R and S). [] This resolution was crucial for synthesizing both enantiomers of the 2-aminomethyl-1-azetidinyl quinolines. By incorporating chirality into the drug design, the researchers aimed to investigate potential differences in activity and potency between the enantiomers.
Q3: What is the broader impact of this research on the field of medicinal chemistry?
A3: This study highlights the importance of exploring novel chemical structures and chirality in the development of new antibiotics. [] The identification of the 2-aminomethyl-1-azetidinyl group as a potent pharmacophore provides valuable insights for designing future generations of quinolone-based antibiotics, particularly in the face of rising antibiotic resistance. This research underscores the ongoing need for innovative approaches in medicinal chemistry to combat infectious diseases.
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